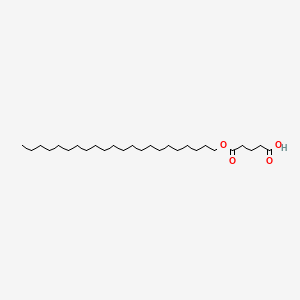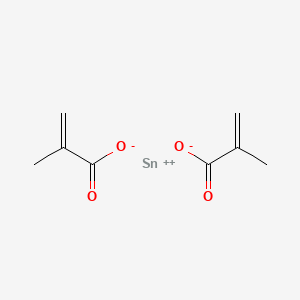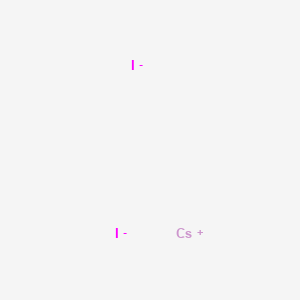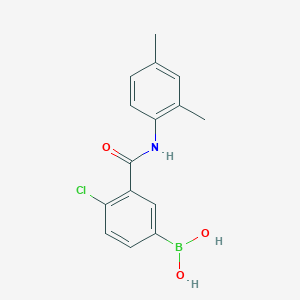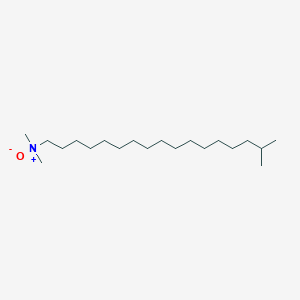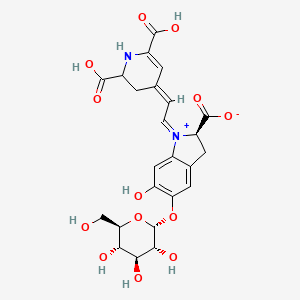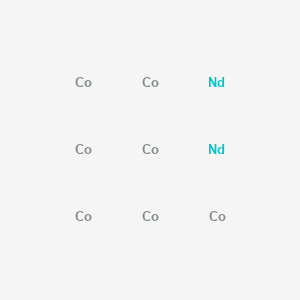
Einecs 235-686-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, composé avec du néodyme (7:2), est un composé chimique unique qui combine le cobalt et le néodyme dans un rapport stoechiométrique spécifique. Ce composé présente un intérêt significatif en raison de ses propriétés magnétiques, catalytiques et électroniques uniques, ce qui le rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
La synthèse du cobalt, composé avec du néodyme (72), peut être réalisée par plusieurs méthodes. Une approche courante est la : La synthèse du cobalt, composé avec du néodyme (7:2), peut être réalisée par plusieurs méthodes. Une approche courante est la méthode sol-gel , qui implique la transition d'un système d'un « sol » liquide à une phase « gel » solide. Une autre méthode est la co-précipitation chimique , où les sels de cobalt et de néodyme sont précipités ensemble à partir d'une solution, suivie d'une calcination pour obtenir le composé souhaité . La production industrielle implique souvent des réactions à l'état solide à haute température , où les oxydes de cobalt et de néodyme sont mélangés et chauffés à des températures élevées pour former le composé .
Analyse Des Réactions Chimiques
Le cobalt, composé avec du néodyme (7:2), subit diverses réactions chimiques, notamment:
- Oxydation : Ce composé peut être oxydé pour former des composés à un état d'oxydation supérieur.
- Réduction : Il peut être réduit dans des conditions spécifiques pour donner des produits à un état d'oxydation inférieur.
- Substitution : Le composé peut subir des réactions de substitution où un élément est remplacé par un autre dans le composé .
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que l'oxygène ou le peroxyde d'hydrogène, et les agents réducteurs tels que l'hydrogène ou le monoxyde de carbone. Les principaux produits formés dépendent des conditions de réaction spécifiques mais incluent souvent divers oxydes et composés à métaux mixtes .
Applications de la recherche scientifique
Cobalt, composé avec du néodyme (7:2), a une large gamme d'applications de recherche scientifique:
- Chimie : Il est utilisé comme catalyseur dans diverses réactions chimiques en raison de ses propriétés électroniques uniques .
- Biologie : Les propriétés magnétiques du composé le rendent utile en imagerie par résonance magnétique (IRM) et dans d'autres applications biomédicales .
- Médecine : Il est exploré pour une utilisation dans les systèmes d'administration de médicaments et comme composant dans les dispositifs médicaux .
- Industrie : Le composé est utilisé dans la production d'aimants haute performance, qui sont essentiels dans divers dispositifs électroniques et technologies d'énergie renouvelable .
Mécanisme d'action
Le mécanisme par lequel le cobalt, composé avec du néodyme (7:2), exerce ses effets est principalement dû à ses propriétés magnétiques et catalytiques . Le composé interagit avec les cibles moléculaires par l'intermédiaire de son champ magnétique, qui peut influencer le comportement d'autres matériaux et particules magnétiques. Dans les applications catalytiques, le composé fournit des sites actifs qui facilitent les réactions chimiques en abaissant l'énergie d'activation requise .
Applications De Recherche Scientifique
Cobalt, compound with neodymium (7:2), has a wide range of scientific research applications:
- Chemistry : It is used as a catalyst in various chemical reactions due to its unique electronic properties .
- Biology : The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications .
- Medicine : It is explored for use in drug delivery systems and as a component in medical devices .
- Industry : The compound is used in the production of high-performance magnets, which are essential in various electronic devices and renewable energy technologies .
Mécanisme D'action
The mechanism by which cobalt, compound with neodymium (7:2), exerts its effects is primarily through its magnetic and catalytic properties . The compound interacts with molecular targets through its magnetic field, which can influence the behavior of other magnetic materials and particles. In catalytic applications, the compound provides active sites that facilitate chemical reactions by lowering the activation energy required .
Comparaison Avec Des Composés Similaires
Cobalt, composé avec du néodyme (7:2), peut être comparé à d'autres composés similaires tels que:
- Ferrite de cobalt (CoFe2O4) : Connu pour ses propriétés magnétiques et utilisé dans des applications similaires .
- Néodyme fer bore (NdFeB) : Un aimant permanent puissant utilisé dans diverses applications de haute technologie .
- Oxydes de cobalt (CoO, Co3O4) : Utilisés dans la catalyse et le stockage d'énergie .
L'unicité du cobalt, composé avec du néodyme (7:2), réside dans son rapport stoechiométrique spécifique, qui fournit un équilibre de propriétés du cobalt et du néodyme, ce qui le rend particulièrement efficace dans les applications nécessitant à la fois des fonctionnalités magnétiques et catalytiques.
Propriétés
Numéro CAS |
12516-51-7 |
|---|---|
Formule moléculaire |
Co7Nd2 |
Poids moléculaire |
701.02 g/mol |
Nom IUPAC |
cobalt;neodymium |
InChI |
InChI=1S/7Co.2Nd |
Clé InChI |
PQBZOACINOLXFB-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Nd].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



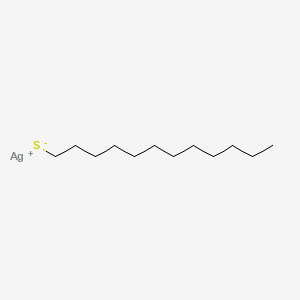
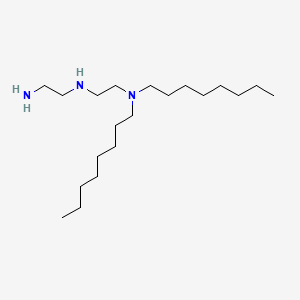


![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
